Increased Lipophilicity vs. Unsubstituted Benzimidazolone: LogP Comparison
5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one demonstrates a higher calculated partition coefficient (LogP) of approximately 1.47–1.5 compared to the unsubstituted 1,3-dihydro-2H-benzimidazol-2-one, which has a LogP of 1.17–1.27 [1]. This quantified increase in lipophilicity directly results from the electron-donating and hydrophobic methyl substituents at the 5 and 6 positions. The target compound also exhibits a lower density (1.161 g/cm³ vs. ~1.25 g/cm³) and a lower boiling point (174 °C vs. ~247 °C) [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 1.47–1.5 (PubChem XLogP3); Density: 1.161 g/cm³; Boiling Point: 174 °C at 760 mmHg |
| Comparator Or Baseline | 1,3-Dihydro-2H-benzimidazol-2-one (unsubstituted): LogP 1.17–1.27; Density ~1.25 g/cm³; Boiling Point ~247 °C |
| Quantified Difference | LogP increase of +0.2 to +0.3 units; Density decrease of ~0.09 g/cm³; Boiling point decrease of ~73 °C |
| Conditions | Calculated/predicted values from authoritative databases (PubChem, Molbase, ChemicalBook) |
Why This Matters
Higher LogP values directly correlate with improved membrane permeability and altered pharmacokinetic partitioning, which is a critical parameter for selecting building blocks in drug discovery programs where target compounds require specific lipophilicity ranges for oral bioavailability.
- [1] PubChem Compound Summary for CID 74853, 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/74853 View Source
